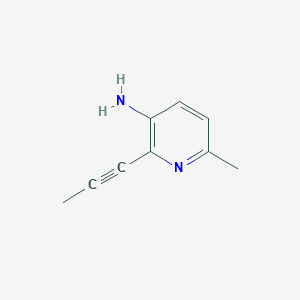![molecular formula C26H41BO3SSi B13710142 8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester](/img/structure/B13710142.png)
8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic acid pinacol ester is a complex organic compound that belongs to the class of boronic acid pinacol esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic acid group makes this compound a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic acid pinacol ester typically involves the following steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of aromatic substitution reactions.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction.
Attachment of the Triisopropylsilyl Group: The triisopropylsilyl group is attached using a silylation reaction.
Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester through a boron transesterification reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form alcohols.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various biaryl compounds.
Aplicaciones Científicas De Investigación
8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs for cancer therapy.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT).
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of this compound involves its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The boronic acid group acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The methylthio and triisopropylsilyl groups provide additional stability and reactivity, making the compound a versatile intermediate.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the naphthalene core and additional functional groups.
Vinylboronic Acid Pinacol Ester: Contains a vinyl group instead of the naphthalene core.
Alkylboronic Acid Pinacol Esters: Have alkyl groups instead of the aromatic naphthalene core.
Uniqueness
8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic acid pinacol ester is unique due to its combination of functional groups, which provide a balance of stability and reactivity. The presence of the naphthalene core enhances its aromaticity, while the methylthio and triisopropylsilyl groups offer additional synthetic versatility.
Propiedades
Fórmula molecular |
C26H41BO3SSi |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
[5-methylsulfanyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C26H41BO3SSi/c1-17(2)32(18(3)4,19(5)6)28-21-15-20-13-12-14-23(31-11)24(20)22(16-21)27-29-25(7,8)26(9,10)30-27/h12-19H,1-11H3 |
Clave InChI |
DKTJIKKTYAJIJR-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)SC)O[Si](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis[4-(tert-butyl)phenyl]dichlorosilane](/img/structure/B13710080.png)

![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid](/img/structure/B13710092.png)
![4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)



![N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide](/img/structure/B13710138.png)




